molecular formula C24H49NO3 B12957974 Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-

Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-

Cat. No.: B12957974
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-PKTZIBPZSA-N
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Description

Structural Characterization of Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-

IUPAC Nomenclature and Stereochemical Configuration

The compound’s systematic IUPAC name is N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]hexanamide . This nomenclature reflects its core structural features:

  • A hexanamide group (six-carbon acyl chain) bonded to the nitrogen of a sphingoid-like backbone.
  • A heptadecyl chain (17-carbon alkyl group) substituted with hydroxyl groups at positions 1 and 3.
  • A hydroxymethyl group (-CH2OH) at position 1 of the backbone.

The stereochemical descriptor rel- indicates the relative configuration of the chiral centers at C2 (R) and C3 (S) on the octadecan-2-yl backbone. The stereochemistry is critical for molecular recognition in biological systems, as mirrored in natural ceramides.

Table 1: Key Components of IUPAC Nomenclature

Component Description
Parent chain Octadecan-2-yl (17-carbon chain)
Substituents -OH at C1 and C3; -CH2OH at C1
Acyl group Hexanamide (C6H11CONH-)
Stereocenters C2 (R), C3 (S)

The SMILES notation CCCCCCCCCCCCCCCC@@HO further clarifies the spatial arrangement, confirming the R and S configurations at C2 and C3, respectively.

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation due to intramolecular hydrogen bonding between the hydroxyl groups (C1-OH and C3-OH) and the amide carbonyl oxygen. This interaction stabilizes a pseudo-cyclic structure , as observed in NMR studies of analogous ceramides . Key geometric features include:

  • Bond angles : The C2-N-C(=O) bond angle approximates 120°, consistent with sp² hybridization at the amide nitrogen.
  • Torsional flexibility : The heptadecyl chain exhibits gauche conformations, while the hexanamide group remains extended.

Conformational Constraints
The hydroxymethyl group (-CH2OH) at C1 introduces steric hindrance, limiting rotational freedom around the C1-C2 bond. Molecular dynamics simulations of similar ceramides suggest that this constraint enforces a bent conformation , positioning the polar headgroup (hydroxyl and amide) perpendicular to the hydrophobic alkyl chains .

Table 2: Geometric Parameters

Parameter Value/Description
C2-N-C(=O) bond angle 120° (sp² hybridization)
Hydrogen bond length 1.8–2.2 Å (O-H···O=C)
Torsional angles 60° (gauche) in heptadecyl chain

Comparative Analysis with Related Ceramide Structures

Comparison to C6-Ceramide (N-Hexanoylsphingosine)

The target compound differs from C6-ceramide (N-hexanoylsphingosine) in three key aspects:

Table 3: Structural Differences Between Target Compound and C6-Ceramide

Feature Target Compound C6-Ceramide
Backbone Heptadecyl chain with -CH2OH Sphingosine (18-carbon, trans-double bond)
Hydroxyl groups C1-OH, C3-OH C1-OH, C3-OH, C4-OH
Acyl chain Hexanamide (C6) Hexanoyl (C6)
Bioactivity Not reported Apoptosis induction

The absence of a sphingosine backbone (with its characteristic C4–C5 double bond) in the target compound reduces its ability to mimic endogenous ceramides in signaling pathways.

Comparison to N-Hexadecanamide Derivatives

The hexadecanamide analog N-[(1S,2R,3E)-2-hydroxy-1-methyl-3-heptadecen-1-yl]hexadecanamide shares a similar hydroxymethyl group but differs in:

  • Chain length : 16-carbon vs. 6-carbon acyl group.
  • Stereochemistry : S,R vs. R,S configuration.
  • Unsaturation : A trans double bond in the heptadecenyl chain .

These differences highlight how minor structural variations impact solubility and membrane interaction dynamics.

Properties

Molecular Formula

C24H49NO3

Molecular Weight

399.7 g/mol

IUPAC Name

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]hexanamide

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m1/s1

InChI Key

VUMHYWBWYSPQMM-PKTZIBPZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)NC(=O)CCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of this compound typically involves the formation of an amide bond between a hexanoic acid derivative and a stereospecific hydroxylated long-chain amine. The process requires careful control of stereochemistry to produce the desired (1R,2S) configuration.

Key Preparation Steps

Starting Materials

The synthesis generally begins with:

  • Hexanoic acid or its activated derivative (e.g., hexanoyl chloride or hexanoic anhydride).
  • A long-chain amine containing hydroxyl and hydroxymethyl groups with defined stereochemistry (e.g., (1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecylamine).

Reaction Mechanisms

The preparation typically involves the following steps:

Activation of Hexanoic Acid

To facilitate amide bond formation, hexanoic acid can be activated using:

Amidation Reaction

The activated hexanoic acid is reacted with the long-chain amine under mild conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Base: Triethylamine or pyridine to neutralize byproducts.
  • Temperature: Typically maintained at room temperature to preserve stereochemistry.
Purification

The crude product is purified using:

  • Column chromatography with silica gel.
  • Recrystallization from solvents like ethanol or methanol.

Alternate Stereoselective Approaches

Enzymatic Catalysis

Lipase enzymes can catalyze the amidation process, providing high stereoselectivity:

  • Enzyme: Candida antarctica lipase B.
  • Reaction medium: Organic solvents like isopropanol or ionic liquids.

Asymmetric Synthesis

Asymmetric reduction of precursors like keto-alcohols can yield the desired stereoisomer:

  • Catalysts: Chiral oxazaborolidine or BINAP-based complexes.
  • Reducing agent: Borane-tetrahydrofuran complex ($$BH_3·THF$$).

Challenges in Synthesis

Stereochemical Control

Maintaining the correct (1R,2S) configuration is crucial for biological activity and requires precise reaction conditions.

Yield Optimization

Side reactions such as hydrolysis or racemization can reduce yields and necessitate optimization of reaction parameters.

Data Table: Key Reaction Parameters

Step Reagents/Catalysts Conditions Yield (%)
Activation of Hexanoic Acid Thionyl chloride/DCC + NHS Room temperature >90
Amidation Hexanoyl chloride + Amine DCM, Triethylamine ~85
Enzymatic Amidation Lipase B Isopropanol, RT ~80
Asymmetric Reduction Chiral Catalyst + $$BH_3·THF$$ -78°C ~75

Analytical Techniques for Verification

To confirm the structure and purity of the synthesized compound:

  • NMR Spectroscopy :
    • $$ ^1H $$-NMR for identifying hydroxyl and amide protons.
    • $$ ^{13}C $$-NMR for carbonyl and alkyl carbons.

Applications of the Compound

This compound's amphiphilic structure makes it suitable for studies in:

  • Membrane biophysics.
  • Drug delivery systems.
  • Surfactant formulations.

Further research may explore its potential as a bioactive molecule in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amides. These derivatives can have distinct properties and applications, making them valuable for further research and development.

Scientific Research Applications

Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The compound’s long heptadecyl chain also contributes to its hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural variations, physicochemical properties, and applications of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Synthesis Highlights Applications/Notes
Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- 171039-13-7 C₂₄H₄₉NO₃ 537.9 (1R,2S) stereochemistry; hydroxymethyl and hydroxy groups Not explicitly described; analogs use Pd/C hydrogenation Pharmaceutical (healing drugs)
Hexadecanamide, N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]- 4201-58-5 C₃₄H₆₇NO₃ 537.9 Unsaturated 3E bond; longer acyl chain (C16) Commercial synthesis; no detailed protocol Research chemical
6-Hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]hexanamide 215163-92-1 C₂₄H₄₇NO₄ 413.63 Additional 6-hydroxyl group on hexanamide; unsaturated 3E bond Purified via silica gel chromatography Unspecified; potential use in lipid metabolism studies
8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c) - C₂₃H₄₄N₂O₃S₂ 484.7 Dithiolan ring; shorter acyl chain (C8) Lower yield (41%) due to steric hindrance from dithiolan group Antioxidant or redox-active applications
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide 76062-98-1 C₂₆H₅₁NO₃ 433.7 Octanamide chain; unsaturated 3E bond Industrial-scale production (Parchem Chemicals) Pharmaceutical intermediates

Key Research Findings

Synthesis Efficiency :

  • The compound in (a structural analog) achieved an 87% yield via Pd/C-catalyzed hydrogenation, highlighting the efficiency of this method for saturated amides .
  • In contrast, dithiolan-containing analogs (e.g., 8c) showed lower yields (41–62%), likely due to steric and electronic challenges .

Stereochemical Impact: The (1R,2S) configuration in the target compound is critical for biological activity, as stereoisomerism influences receptor binding in therapeutic contexts . Unsaturated analogs (e.g., 3E bonds) exhibit altered physicochemical properties, such as lower melting points and increased solubility in nonpolar solvents .

Dithiolan rings (e.g., in 8c) introduce redox-active moieties, expanding utility in antioxidant research .

Q & A

Q. What synthetic methodologies are recommended for preparing Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-?

The synthesis of structurally similar aliphatic amides often involves catalytic hydrogenation or enzymatic resolution. For example, bimetallic NiMo nitride catalysts (Ni:Mo = 1:1.5) have demonstrated high efficiency in hydrogenating hexanamide derivatives to amines under controlled conditions, achieving optimal yields via heterogeneous catalysis . Key parameters include temperature (150–200°C), hydrogen pressure (3–5 MPa), and catalyst loading (5–10 wt%). Stereochemical control may require chiral auxiliaries or enzymatic methods, as seen in deracemization studies of analogous compounds using cyclohexylamine oxidase variants .

Q. How can the stereochemistry and structural integrity of this compound be validated?

Combined analytical techniques are critical:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR can confirm the relative configuration (e.g., 1R,2S stereochemistry) by analyzing coupling constants and NOE effects.
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., predicted molecular weight 537.51241 g/mol for related compounds) .
  • Chromatography : Chiral HPLC with polar stationary phases (e.g., amylose-based columns) resolves enantiomers, ensuring stereochemical purity .

Q. What computational tools predict the physicochemical properties of this compound?

Software like ChemAxon or Gaussian can estimate:

  • LogP : ~4.5–5.2 (indicative of moderate lipophilicity).
  • PSA (Polar Surface Area) : ~69.56 Ų (suggesting moderate membrane permeability) .
  • pKa : ~13.54 (predicted for the hydroxyl group) .
    These predictions guide solvent selection (e.g., DMSO for solubility) and formulation design.

Advanced Research Questions

Q. What catalytic systems optimize the hydrogenation of aliphatic amides like this compound?

NiMo nitride catalysts exhibit superior performance due to synergistic effects:

  • Active Phase : Ni2_2Mo3_3N and Ni6_6Mo6_6C1.06_{1.06} phases enhance hydrogen spillover and amide activation .
  • Morphology : Uniform nanoparticle distribution (achieved via hydrothermal synthesis) maximizes surface area and reduces deactivation.
  • Reaction Metrics : Turnover frequency (TOF) > 50 h1^{-1} and selectivity >95% are attainable under optimized conditions .

Q. How does this compound interact with biological targets such as lipid signaling enzymes?

Hexanamide derivatives (e.g., C6-ceramide analogs) modulate sphingolipid pathways by inhibiting lysine deacetylases (KDACs), as shown in angiogenesis studies. Key mechanisms include:

  • Gene Regulation : Downregulation of pro-angiogenic genes (e.g., VEGF, HIF-1α) via chromatin remodeling .
  • Pathway Analysis : Ingenuity Pathway Analysis (IPA) overlays reveal perturbations in endothelial cell neovascularization pathways .
    Experimental validation involves qPCR and Western blotting to quantify gene/protein expression changes .

Q. What stability challenges arise during storage and handling of this compound?

  • Hydrolytic Sensitivity : The hydroxymethyl and hydroxyl groups may undergo hydrolysis under acidic/basic conditions. Stability studies recommend:
    • Storage : -20°C under inert gas (N2_2/Ar) in amber vials.
    • Buffers : Use neutral pH (7.0–7.4) for biological assays to prevent degradation .
  • Oxidative Stability : Antioxidants (e.g., BHT) mitigate radical-mediated degradation in long-term storage .

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